molecular formula C15H26N4O4S B5535041 (3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide

(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide

Cat. No. B5535041
M. Wt: 358.5 g/mol
InChI Key: VQZYTFZCGBQZFC-UONOGXRCSA-N
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Description

The compound of interest belongs to a class of chemicals that are studied for their potential in various fields, including medicinal chemistry and organic synthesis. While the specific compound was not directly found in the searched literature, related research provides a background into similar compounds, their synthesis, and properties.

Synthesis Analysis

Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, offering pathways to structurally diverse N-heterocycles, which are crucial for many natural products and therapeutically applicable compounds (Philip et al., 2020).

Molecular Structure Analysis

Sulfonyl groups are pivotal in medicinal chemistry due to their presence in a wide range of clinically used drugs. The structural analysis and modifications of sulfonyl groups, as seen in sulfonamides, contribute significantly to their biological activities and interactions (Carta et al., 2012).

properties

IUPAC Name

(3S,4R)-3-(dimethylsulfamoylamino)-N-(furan-2-ylmethyl)-4-propan-2-ylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O4S/c1-11(2)13-9-19(10-14(13)17-24(21,22)18(3)4)15(20)16-8-12-6-5-7-23-12/h5-7,11,13-14,17H,8-10H2,1-4H3,(H,16,20)/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZYTFZCGBQZFC-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide

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